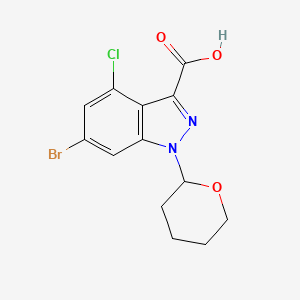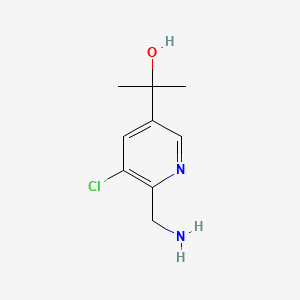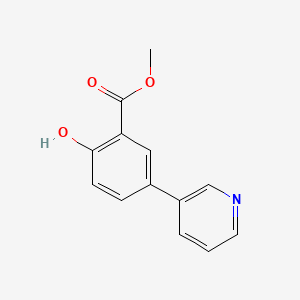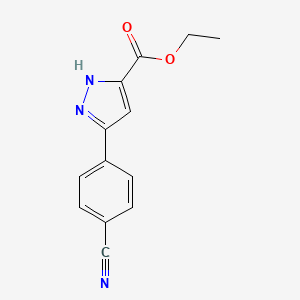![molecular formula C7H4ClIN2 B13907182 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine](/img/structure/B13907182.png)
3-Chloro-5-iodopyrrolo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-iodopyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring. This compound is characterized by the presence of chlorine and iodine substituents at the 3 and 5 positions, respectively. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrrole and pyridazine derivatives under specific reaction conditions. For instance, the reaction may involve the use of sodium sulfide for intramolecular cyclization . Industrial production methods often require optimization of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-Chloro-5-iodopyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems
Common reagents used in these reactions include sodium sulfide, phosphorus oxychloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Chloro-5-iodopyrrolo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs due to its unique structural properties.
Material Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and molecular recognition.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form strong hydrogen bonds and π-π stacking interactions, which are crucial for its biological activity . The pathways involved in its mechanism of action are often related to its ability to inhibit specific enzymes or modulate receptor activity .
Comparaison Avec Des Composés Similaires
3-Chloro-5-iodopyrrolo[1,2-b]pyridazine can be compared with other pyridazine derivatives, such as:
Minaprine: A monoamine oxidase inhibitor used as an antidepressant.
Relugolix: A gonadotropin-releasing hormone receptor antagonist.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2.
These compounds share the pyridazine core but differ in their substituents and specific biological activities. The presence of chlorine and iodine in this compound imparts unique electronic properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C7H4ClIN2 |
|---|---|
Poids moléculaire |
278.48 g/mol |
Nom IUPAC |
3-chloro-5-iodopyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4ClIN2/c8-5-3-7-6(9)1-2-11(7)10-4-5/h1-4H |
Clé InChI |
VRURQTWQPVGBDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1I)C=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)


![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)




![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)


